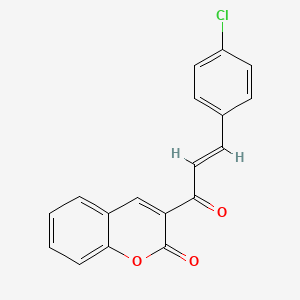![molecular formula C10H14O4 B2386532 Ácido biciclo[3.2.1]octano-1,5-dicarboxílico CAS No. 110371-23-8](/img/structure/B2386532.png)
Ácido biciclo[3.2.1]octano-1,5-dicarboxílico
Descripción general
Descripción
Bicyclo[321]octane-1,5-dicarboxylic acid is a chemical compound with the molecular formula C₁₀H₁₄O₄ It is characterized by a bicyclic structure, which consists of two fused rings
Aplicaciones Científicas De Investigación
Bicyclo[3.2.1]octane-1,5-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studies of reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research into the pharmacological properties of bicyclo[3.2.1]octane-1,5-dicarboxylic acid derivatives could lead to the development of new therapeutic agents.
Industry: The compound can be used in the production of polymers and other materials with specific structural properties.
Mecanismo De Acción
Target of Action
The primary targets of Bicyclo[3.2.1]octane-1,5-dicarboxylic acid are currently unknown. The compound is a complex structure with potential applications in the field of drug discovery . .
Mode of Action
The exact mode of action of Bicyclo[32It is known that the compound is involved in multicomponent reactions that use α,β-unsaturated acylammonium intermediates . These intermediates are generated by the activation of unsaturated acyl chlorides, which cycle to form the bicyclo[3.2.1]octane fragment
Biochemical Pathways
The biochemical pathways affected by Bicyclo[32The compound is a key synthetic intermediate in several total syntheses , suggesting that it may influence multiple biochemical pathways. The downstream effects of these pathways are yet to be determined.
Result of Action
The molecular and cellular effects of Bicyclo[32Given the compound’s potential role in drug discovery , it is likely that it has significant molecular and cellular effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Bicyclo[32The compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.1]octane-1,5-dicarboxylic acid typically involves a series of organic reactions. One common method includes the oxidative dearomatization-induced [5+2] cascade approach, which allows for the formation of the bicyclic structure with high diastereoselectivity . This method is solvent-dependent and can yield a variety of functionalized derivatives.
Industrial Production Methods
While specific industrial production methods for bicyclo[3.2.1]octane-1,5-dicarboxylic acid are not widely documented, the compound can be synthesized on a larger scale using similar organic synthesis techniques as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.2.1]octane-1,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic structure.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of bicyclo[3.2.1]octane-1,5-dicarboxylic acid include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while reduction reactions can produce alcohols or other reduced forms of the compound.
Comparación Con Compuestos Similares
Bicyclo[3.2.1]octane-1,5-dicarboxylic acid can be compared to other bicyclic compounds, such as:
Bicyclo[2.2.1]heptane derivatives: These compounds have a similar bicyclic structure but differ in the number of carbon atoms and the arrangement of functional groups.
8-Azabicyclo[3.2.1]octane: This compound is a core structure in tropane alkaloids and has significant biological activity.
The uniqueness of bicyclo[3.2.1]octane-1,5-dicarboxylic acid lies in its specific bicyclic framework and the potential for diverse functionalization, which can lead to a wide range of applications in various fields.
Propiedades
IUPAC Name |
bicyclo[3.2.1]octane-1,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c11-7(12)9-2-1-3-10(6-9,5-4-9)8(13)14/h1-6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMOJUFCQFNRQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(C1)(C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

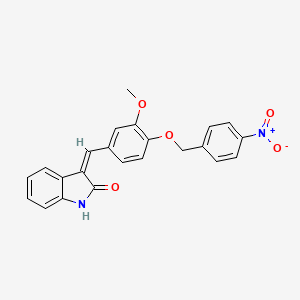
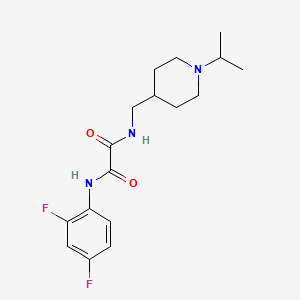
![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2386456.png)
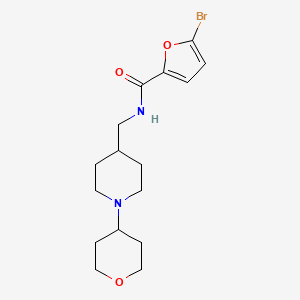
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2386459.png)
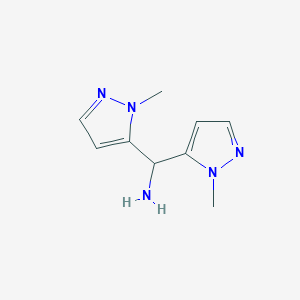
![8-(2-aminophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2386461.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide](/img/structure/B2386463.png)
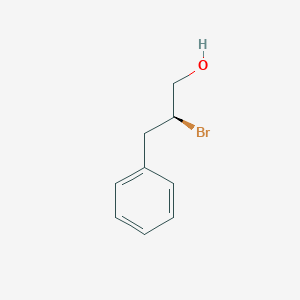

![N-[(3-methoxyphenyl)methyl]-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2386466.png)
![2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2386467.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2386468.png)
